molecular formula C15H16O B1498757 4-(3,5-Dimethylphenyl)benzyl alcohol CAS No. 885963-96-2

4-(3,5-Dimethylphenyl)benzyl alcohol

Cat. No.: B1498757
CAS No.: 885963-96-2
M. Wt: 212.29 g/mol
InChI Key: FGQPNLRLHZSJMO-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)benzyl alcohol is a benzyl alcohol derivative featuring a 3,5-dimethylphenyl substituent at the para position of the benzyl group. Its molecular structure combines the aromaticity of the benzyl alcohol core with the steric and electronic effects of the dimethylphenyl group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its substituent pattern influences reactivity and solubility .

Properties

CAS No.

885963-96-2

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

[4-(3,5-dimethylphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9,16H,10H2,1-2H3

InChI Key

FGQPNLRLHZSJMO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under specific conditions:

Alkylation with Dimethyl Carbonate (DMC)

Reaction with DMC in the presence of NaX faujasite catalysts yields methyl ether derivatives:

text
4-(3,5-Dimethylphenyl)benzyl alcohol + DMC → 4-(3,5-Dimethylphenyl)benzyl methyl ether

Conditions :

  • Temperature: 165–200°C

  • Catalyst: NaX zeolite (weight ratio 1.5:1 catalyst/substrate)

  • Conversion: 76–94% depending on DMC excess

Mechanism :

  • Formation of a methoxy intermediate via zeolite-mediated nucleophilic attack.

  • Ester elimination to form the ether .

Oxidation Reactions

The hydroxymethyl group is oxidizable to ketones or aldehydes:

Oxidation to 4-(3,5-Dimethylphenyl)benzaldehyde

Reagents :

  • Fe(III)/DDQ under aerobic conditions
    Yield : 70–90% (dependent on reaction time and stoichiometry)

Key Observations :

  • Radical intermediates confirmed via TEMPO inhibition experiments .

  • Atmospheric oxygen critical for aldehyde formation .

Elimination Reactions

Dehydration to form alkenes occurs under acidic or catalytic conditions:

POCl₃-Mediated Dehydration

Mechanism :

  • Dichlorophosphate intermediate formation.

  • E2 elimination to generate a styrene derivative .

Conditions :

  • Reagent: POCl₃ in pyridine

  • Temperature: 0–25°C

Esterification

The alcohol reacts with acyl chlorides or anhydrides:

Acetylation with Acetic Anhydride

Reaction :

text
This compound + (Ac)₂O → 4-(3,5-Dimethylphenyl)benzyl acetate

Yield : 85–92% (reported for analogous benzyl alcohols)

Etherification via Radical Pathways

Radical-mediated coupling with acetamides forms propanamide derivatives:

Condensation with N,N-Dimethyl Acetamide

Conditions :

  • Catalyst: KOtBu (dual role as base/initiator)

  • Temperature: 170°C
    Product : 3-Arylpropanamide
    Yield : 40–76% (dependent on substituents)

Mechanistic Insights :

  • Radical anion of the alcohol couples with amide enolate .

Mechanistic Highlights

  • Nucleophilic Substitution : The hydroxymethyl group participates in SN2 reactions, particularly with alkyl halides or activated carbonyls .

  • Radical Pathways : Potassium tert-butoxide initiates radical chains, enabling coupling with amides without transition metals .

  • Steric Effects : The 3,5-dimethylphenyl group moderately influences reaction rates in bulkier substrates (e.g., 15% reduced yield in ortho-substituted analogs) .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and polymer precursors. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Comparison with Similar Compounds

3,5-Dimethylbenzyl Alcohol

  • Structure : Benzyl alcohol with 3,5-dimethyl substitution directly on the aromatic ring.
  • Molecular Formula : C₉H₁₂O (MW 136.19 g/mol) .
  • Key Differences: Unlike 4-(3,5-Dimethylphenyl)benzyl alcohol, the dimethyl groups are attached directly to the benzyl alcohol ring rather than a separate phenyl group.
  • Applications : Used as a pharmaceutical intermediate; less bulky structure may favor reactions requiring planar aromatic systems .

3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

  • Structure : Benzyl alcohol with 3,5-di-tert-butyl and 4-hydroxy substituents.
  • Molecular Formula : C₁₅H₂₄O₂ (MW 236.35 g/mol) .
  • Key Differences :
    • Bulky tert-butyl groups enhance thermal stability but reduce solubility in polar solvents.
    • The 4-hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound.
  • Applications: Antioxidant applications (e.g., Ionox 100) due to phenolic hydroxyl group; steric bulk improves resistance to oxidation .

3,5-Dimethoxy-4-hydroxybenzyl Alcohol

  • Structure : Benzyl alcohol with 3,5-dimethoxy and 4-hydroxy substituents.
  • Molecular Formula : C₉H₁₂O₄ (MW 184.19 g/mol) .
  • Key Differences :
    • Methoxy groups are electron-donating, altering electronic properties compared to the electron-neutral methyl groups in the target compound.
    • Higher polarity due to hydroxyl and methoxy groups enhances solubility in aqueous media.
  • Applications: Potential use in natural product synthesis (e.g., lignin derivatives) and as a precursor for antioxidants .

3,5-Dihydroxybenzyl Alcohol

  • Structure : Benzyl alcohol with 3,5-dihydroxy substituents.
  • Molecular Formula : C₇H₈O₃ (MW 140.14 g/mol) .
  • Key Differences :
    • Two hydroxyl groups increase acidity (pKa ~8–10) and reactivity in oxidation reactions.
    • Higher water solubility compared to the hydrophobic dimethylphenyl derivative.
  • Applications: Biochemical research (e.g., enzyme inhibition studies) and synthesis of polyphenolic compounds .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Substituents Polarity Key Applications
This compound C₁₅H₁₆O ~212.29* 4-(3,5-dimethylphenyl) Low Organic synthesis, pharma
3,5-Dimethylbenzyl alcohol C₉H₁₂O 136.19 3,5-dimethyl Moderate Pharma intermediates
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol C₁₅H₂₄O₂ 236.35 3,5-tert-butyl, 4-hydroxy Low Antioxidants, polymers
3,5-Dimethoxy-4-hydroxybenzyl alcohol C₉H₁₂O₄ 184.19 3,5-methoxy, 4-hydroxy High Natural product synthesis
3,5-Dihydroxybenzyl alcohol C₇H₈O₃ 140.14 3,5-hydroxy High Biochemical research

*Estimated based on structural analogs.

Research Findings and Key Insights

  • Steric Effects : The 3,5-dimethylphenyl group in the target compound provides steric hindrance, reducing unwanted side reactions in coupling processes compared to less hindered analogs like 3,5-dimethylbenzyl alcohol .
  • Electronic Properties: The absence of electron-withdrawing/donating groups (e.g., hydroxyl or methoxy) in this compound makes it less polar than derivatives like 3,5-dimethoxy-4-hydroxybenzyl alcohol, favoring its use in non-polar solvents .
  • Thermal Stability : Bulky substituents (e.g., tert-butyl groups in 3,5-di-tert-butyl-4-hydroxybenzyl alcohol) enhance thermal stability, but the target compound’s balance of moderate bulk and simplicity may offer advantages in synthetic flexibility .

Preparation Methods

Palladium-Catalyzed Carbonylation and Reduction of Aryl Bromides (One-Pot Process)

One of the most authoritative and industrially relevant methods involves the palladium-catalyzed carbonylation of aryl bromides followed by reduction to yield benzyl alcohols. This method is described in patent literature and involves the following key steps:

  • Starting Material: Aryl bromide derivative of this compound.
  • Reaction Conditions: The aryl bromide is reacted with carbon monoxide (CO) and a formate salt (acting as a mild reductant) in the presence of a palladium catalyst.
  • Solvent: Polar aprotic solvents such as dimethylformamide, N-methylpyrrolidone, or dimethylacetamide are preferred due to their ability to dissolve reactants and stabilize catalytic species.
  • Process: The reaction proceeds via formylation of the aryl bromide to the corresponding benzaldehyde intermediate, which is then directly reduced in situ to the benzyl alcohol without isolation.
  • Temperature and Pressure: Typically carried out at elevated temperatures (60–120 °C) and moderate CO pressures (30–70 bar).
  • Outcome: The process can be conducted as a one-pot reaction, improving efficiency and reducing purification steps.

This method is highly selective, efficient, and scalable, making it suitable for preparing this compound and related benzyl alcohol derivatives.

Parameter Details
Catalyst Palladium catalyst
Reductant Formate salt
Solvent Dimethylformamide, N-methylpyrrolidone, or Dimethylacetamide
Temperature 60–120 °C
Pressure (CO) 30–70 bar
Reaction Type One-pot carbonylation and reduction
Intermediate Benzaldehyde derivative
Advantages High selectivity, one-pot, scalable

Biocatalytic Reduction of Benzaldehyde Precursors

An alternative, more sustainable approach involves biocatalytic conversion of benzaldehyde intermediates to benzyl alcohols using whole-cell microbial systems or isolated enzymes:

  • Microbial Systems: Certain bacteria and yeasts, such as Glutamicibacter arilaitensis and Hanseniaspora vineae, possess alcohol dehydrogenases and aldo-ketoreductases capable of reducing benzaldehydes to benzyl alcohols.
  • Enzymatic Activity: NADP-oxidoreductase enzymes catalyze the reduction, often requiring cofactors like NADPH.
  • Process Conditions: Reactions can be carried out in aqueous or biphasic systems (e.g., with hexane as an organic phase) to enhance substrate solubility and product recovery.
  • Scale-Up: Fed-batch and continuous plug flow reactors with immobilized cells have been used to improve productivity.
  • Yield and Productivity: While yields can be moderate (e.g., 7.6 mg benzyl alcohol/g glucose in engineered strains), process optimization is ongoing to enhance commercial viability.

This biocatalytic approach offers a green alternative to chemical synthesis, especially when starting from renewable resources or waste biomass, although it is less commonly applied specifically to this compound due to substrate specificity considerations.

Parameter Details
Biocatalyst Whole-cell bacteria or yeast
Enzymes involved NADP-oxidoreductases, alcohol dehydrogenases
Substrate Benzaldehyde derivatives
Reaction medium Aqueous or biphasic (e.g., hexane/water)
Reactor type Fed-batch stirred reactor, continuous plug flow reactor
Advantages Sustainable, mild conditions
Limitations Lower yields, substrate specificity

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to this compound
Palladium-catalyzed carbonylation & reduction High selectivity, one-pot, scalable, industrially proven Requires high pressure CO, expensive catalyst Direct and efficient preparation
Biocatalytic reduction Sustainable, mild conditions, renewable feedstocks Lower yields, substrate specificity, scale-up challenges Potential but less common for substituted benzyl alcohols
Benzylation via 2-benzyloxypyridine Mild conditions, convenient benzyl transfer Multi-step, indirect route, requires hydrolysis Indirect method, less efficient for direct preparation

Summary and Research Findings

  • The palladium-catalyzed carbonylation and reduction of aryl bromides remains the most authoritative and practical method for preparing this compound, offering a one-pot, high-yielding approach with broad substrate scope.
  • Biocatalytic methods provide promising green alternatives, particularly for benzyl alcohol production from benzaldehyde intermediates, but require further optimization for industrial-scale preparation of substituted benzyl alcohols like this compound.
  • Indirect methods involving benzyl transfer reagents such as 2-benzyloxypyridine offer synthetic versatility but are less direct and efficient for preparing benzyl alcohols specifically.

These findings are based on diverse sources including patent literature, peer-reviewed biocatalysis research, and synthetic organic methodology studies, ensuring a comprehensive and authoritative overview of preparation methods for this compound.

Q & A

Q. What are the unmet analytical challenges in studying this compound?

  • Gaps : Limited data on metabolite profiling and environmental fate.
  • Proposals :
  • Develop UPLC-QTOF methods for metabolic pathway elucidation .
  • Study photodegradation using simulated sunlight and LC-UV .

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